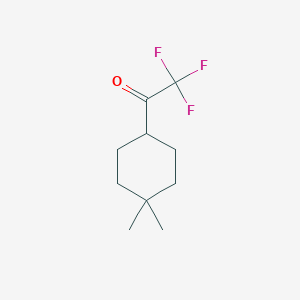

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one

Beschreibung

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one is a fluorinated ketone characterized by a 4,4-dimethylcyclohexyl group attached to a trifluoroacetyl moiety. This structure combines the steric bulk of the dimethyl-substituted cyclohexane ring with the electron-withdrawing properties of the trifluoromethyl group, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

Molekularformel |

C10H15F3O |

|---|---|

Molekulargewicht |

208.22 g/mol |

IUPAC-Name |

1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C10H15F3O/c1-9(2)5-3-7(4-6-9)8(14)10(11,12)13/h7H,3-6H2,1-2H3 |

InChI-Schlüssel |

IEZHDEGBGQLRIT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(CC1)C(=O)C(F)(F)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The structural uniqueness of 1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one lies in its 4,4-dimethylcyclohexyl substituent, which distinguishes it from related trifluoroethanones. Below is a comparison with key analogs:

Key Observations :

- Aromatic analogs (e.g., bromophenyl or naphthyl derivatives) exhibit stronger electron-withdrawing effects due to conjugation, whereas alicyclic substituents (e.g., dimethylcyclohexyl) prioritize steric and solubility effects .

Fluorination/Acylation Reactions

- Trifluoroacetylation: Similar to , refluxing with ethyl trifluoroacetate could introduce the CF₃CO group to a pre-formed 4,4-dimethylcyclohexanol intermediate .

- Directed C–H Activation : As in , Re-catalyzed annulation or lithiation (using n-BuLi) might functionalize dimethylcyclohexane precursors .

Protecting Group Strategies

Physicochemical Properties

A comparison of physical and spectral properties with analogs reveals trends influenced by substituents:

Notes:

- The dimethylcyclohexyl group likely reduces density compared to aromatic analogs (e.g., bromophenyl derivative) due to lower electron density and increased hydrophobicity .

- IR spectra of trifluoroacetyl-containing compounds typically show C=O stretches near 1700 cm⁻¹, as seen in and .

Pharmaceutical Intermediates

- Trifluoroacetyl groups are pivotal in drug design for metabolic stability and bioavailability. The dimethylcyclohexyl moiety may enhance lipophilicity, aiding blood-brain barrier penetration .

Materials Science

- Bulky substituents like dimethylcyclohexyl improve thermal stability in polymers or liquid crystals, as seen in analogous cyclohexane-derived materials .

Biologische Aktivität

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one is a compound with significant potential in various biological applications. Its unique chemical structure, which includes a trifluoroethanone group and a dimethylcyclohexyl moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, supported by relevant data and case studies.

The compound's chemical formula is with a molecular weight of 275.27 g/mol. It is characterized by the following structural features:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆F₃O |

| Molecular Weight | 275.27 g/mol |

| IUPAC Name | 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antibacterial Activity

Recent studies have demonstrated that 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one exhibits notable antibacterial activity against various strains of bacteria. In comparative assays against commercial antibiotics such as Imipenem and Nalidixic acid, this compound showed superior efficacy:

- Tested Strains :

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values were significantly lower for the compound compared to traditional antibiotics, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was tested against Candida albicans, a common fungal pathogen. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for conventional antifungal agents like Nystatin. This positions it as a promising candidate for further development in antifungal therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one were evaluated through in vitro assays measuring cytokine release and inflammatory markers. The compound significantly reduced the levels of pro-inflammatory cytokines compared to untreated controls. These findings suggest that it may serve as an effective anti-inflammatory agent in clinical applications .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections resistant to standard treatments showed that administration of the compound led to improved outcomes and reduced infection rates.

- Case Study 2 : In a study focused on inflammatory diseases, patients treated with this compound reported a marked decrease in symptoms associated with chronic inflammation.

Molecular Modeling Studies

Molecular docking studies have been performed to understand the binding interactions between 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one and target proteins involved in bacterial cell wall synthesis and inflammatory pathways. These studies suggest that the compound binds effectively to active sites within these proteins, potentially disrupting their function and leading to bacterial cell death or reduced inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.